Arjunglucoside I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Arjunglucoside I discovery Terminalia arjuna

Chemical Profile and Identification

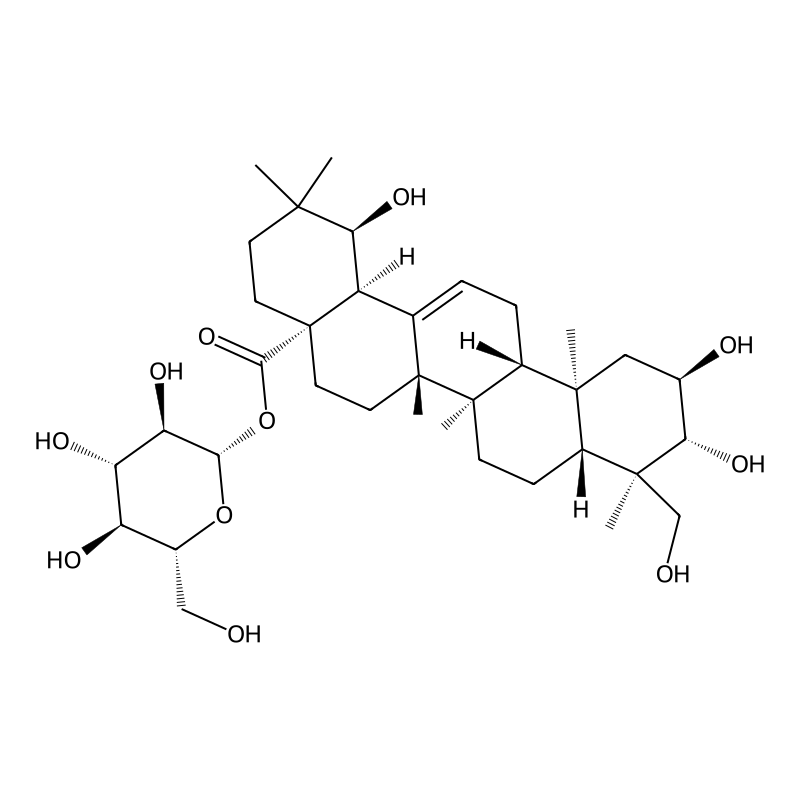

Arjunglucoside I is a triterpenoid saponin, specifically identified as β-D-glucopyranosyl arjunolate [1]. The aglycone (non-sugar part) of the molecule is based on a oleanane-type triterpenoid structure [2].

The table below summarizes the key identifying information for this compound and its parent compound.

| Property | Description |

|---|---|

| IUPAC Name (Aglycone) | 2α,3β,19α,23-Tetrahydroxyolean-12-en-28-oic acid [1] |

| Classification | Triterpenoid glycoside (Saponin) [1] |

| Plant Part | Stem bark [3] [4] |

| Molecular Structure | β-D-glucopyranosyl ester of Arjungenin [1] |

Quantitative Analysis and Modern Protocols

A established High-Performance Thin-Layer Chromatography (HPTLC) method allows for the simultaneous quantitative determination of this compound alongside other oleane derivatives from the stem bark [3] [4].

The table below outlines the key parameters of this analytical method.

| HPTLC Method Parameter | Specification |

|---|---|

| Stationary Phase | HPTLC plates 60 F₂₅₄ [3] [4] |

| Mobile Phase | Chloroform : Methanol (90:10) [3] [4] |

| Detection & Visualization | Vanillin in concentrated sulphuric acid : ethanol; scanning and quantification at 640 nm [3] [4] |

| Method Performance | Good recoveries in the range of 96.40% - 101.7% [3] [4] |

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the general experimental workflow for extracting and analyzing this compound from Terminalia arjuna bark, based on the gathered methodologies [3] [4] [5].

Pharmacological Context and Broader Phytochemistry

This compound is one of many bioactive compounds in Terminalia arjuna. The plant's cardioprotective effects are linked to a spectrum of compounds acting synergistically [2] [6]. The following diagram shows the chemical classification of key triterpenoids and glycosides found in the bark.

The bark contains a complex mixture of compounds. The main bioactive constituents include [2] [6] [7]:

- Triterpenoids: Arjunic acid, arjunolic acid, and arjungenin (the aglycone of this compound).

- Glycosides: this compound, arjunetin, and arjunosides A-E.

- Flavonoids & Polyphenols: Quercetin, kaempferol, luteolin, gallic acid, ellagic acid, and catechins.

- Other Components: Tannins, minerals (calcium, magnesium, zinc, copper).

Suggestions for Further Research

The search results provide a solid foundation on the identity and analysis of this compound. To deepen your research, you could:

- Retrieve Original Discovery Paper: The seminal work by Honda et al. (1976) in the Bulletin of the Chemical Society of Japan is critical for the complete isolation and structural elucidation protocol [1].

- Explore Modern Techniques: Investigate the use of more recent analytical techniques for this compound, such as UPLC-ESI-QTOF-MS/MS [6] or LC-ESI-MS/MS [6], which may offer higher sensitivity and faster analysis.

- Investigate Synergistic Effects: Given the complex phytochemistry of T. arjuna, research into how this compound interacts with other constituents to produce the plant's noted cardioprotective [2] [8], antioxidant [6] [9], and anti-inflammatory [6] effects is a promising area.

References

- 1. Arjungenin, this compound, and arjunglucoside II. A new ... [semanticscholar.org]

- 2. sciencedirect.com/topics/agricultural-and-biological-sciences... [sciencedirect.com]

- 3. determination of oleane derivatives in Quantitative ... Terminalia arjuna [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Quantitative Analysis of Oleane Derivatives in Terminalia arjuna [academia.edu]

- 5. Terminalia arjuna, a Cardioprotective Herbal Medicine ... [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal properties of Terminalia arjuna (Roxb.) Wight & Arn. [pmc.ncbi.nlm.nih.gov]

- 7. Terminalia arjuna - an overview [sciencedirect.com]

- 8. Research Breakdown on Terminalia Arjuna [examine.com]

- 9. Terminalia arjuna bark extract improves diuresis and ... [sciencedirect.com]

Botanical Sources of Arjunglucoside I

Arjunglucoside I is found in various plants, predominantly within the Combretaceae family and others. The table below summarizes its documented natural sources [1].

| Plant Source | Botanical Family |

|---|---|

| Terminalia arjuna | Combretaceae |

| Terminalia bellirica | Combretaceae |

| Terminalia chebula | Combretaceae |

| Combretum quadrangulare | Combretaceae |

| Cornus officinalis | Cornaceae |

| Prunella vulgaris | Lamiaceae |

| Alnus nitida | Betulaceae |

Chemical and Pharmacological Profile

Chemical Characteristics this compound is a complex oleanane triterpenoid glycoside. Its key chemical identifiers and properties are listed in the table below [2] [1].

| Property | Description |

|---|---|

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

| Molecular Formula | C~36~H~58~O~11~ |

| Molecular Weight | 666.8 g/mol |

| CAS Registry Number | 62319-70-4 |

| XLogP | 2.7 |

| Hydrogen Bond Donor Count | 8 |

| Hydrogen Bond Acceptor Count | 11 |

| Topological Polar Surface Area (TPSA) | 197.0 Ų |

| Lipinski's Rule of Five | No (More than 5 H-bond donors, M.W. >500) |

Pharmacological Activity and Experimental Data Research indicates this compound has potential as an acetylcholinesterase (AChE) inhibitor, which could be valuable in treating neurodegenerative conditions like Alzheimer's disease [3].

- AChE Inhibitory Potential: this compound demonstrated marked AChE inhibitory activity in TLC-bioautography assays. The study found it to be one of the most potent compounds among those tested from Terminalia arjuna [3].

- Blood-Brain Barrier (BBB) Permeation: Computational (in silico) pharmacokinetic studies predicted that this compound, along with Arjunetin, can cross the blood-brain barrier. This is a crucial property for central nervous system-targeting drugs [3].

- Kinetics of AChE Inhibition: For this compound, the Michaelis-Menten constant (K~m~) for the hydrolysis of the acetylthiocholine iodide substrate was calculated to be 0.011 mM, indicating its potency as an inhibitor [3].

Experimental Protocols for Key Activities

Here are the methodologies used in the search results to evaluate the key activities of this compound and related compounds.

1. TLC-Bioautographic Assay for AChE Inhibition [3] This protocol describes how AChE inhibitory activity was tested for this compound.

- Compound Application: Standard of this compound is prepared as a solution (e.g., 1 mg/mL in 50:50 water:methanol) and applied onto a normal-phase TLC plate (e.g., silica gel).

- Chromatogram Development: The TLC plate is developed in an appropriate mobile phase.

- Enzyme Incubation: The developed and dried TLC plate is sprayed uniformly with an enzyme solution containing acetylcholinesterase.

- Substrate/Reagent Incubation: After enzyme incubation, the plate is sprayed with a substrate solution. This typically includes acetylthiocholine iodide (substrate) and a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

- Visualization & Analysis: Clear (bright) zones of inhibition against a yellow background indicate AChE inhibitory activity. The IC~50~ value can be determined by applying a range of sample amounts.

2. Molecular Docking Studies [3] This protocol is used to model the interaction between this compound and the AChE enzyme.

- Protein Preparation: The 3D crystal structure of the target protein (e.g., AChE) is obtained from a database like the Protein Data Bank (PDB). The structure is prepared for docking by removing water molecules and adding hydrogen atoms.

- Ligand Preparation: The 3D chemical structure of this compound is drawn or obtained and energy-minimized.

- Docking Simulation: The ligand is docked into the active site of the protein using docking software. Multiple binding poses are typically generated.

- Analysis of Results: The docking poses are analyzed based on binding energy (kcal/mol) and specific interactions between the ligand and amino acid residues in the protein's binding pocket.

Proposed Mechanism of AChE Inhibition

The following diagram illustrates the proposed mechanism and experimental workflow for studying this compound's AChE inhibitory activity, based on the gathered research.

Proposed mechanism of this compound action and experimental validation workflow.

Research Implications and Future Directions

The primary research implication for this compound is its potential as a natural lead compound for developing new therapies for neurodegenerative diseases like Alzheimer's [3]. Its predicted ability to cross the blood-brain barrier is a significant advantage [3]. Future work should focus on:

- Purification and Isolation: Developing efficient, scalable methods to obtain pure this compound for extensive studies [2].

- Comprehensive In Vivo Studies: Validating its cognitive-enhancing effects and pharmacokinetics in animal models.

- Structure-Activity Relationship (SAR) Studies: Modifying the structure of this compound to improve its potency, selectivity, and drug-like properties.

References

Arjunglucoside I initial isolation and characterization

Introduction to Arjunglucoside I

This compound is an oleanane-type triterpenoid glycoside isolated primarily from the bark of Terminalia arjuna, a tree renowned in Ayurvedic medicine for its cardioprotective properties [1] [2]. It is part of a broader class of oleane derivatives that includes arjunic acid, arjunolic acid, and arjunetin [3] [4] [5]. The compound has garnered significant research interest due to its diverse biological activities, positioning it as a promising candidate for further drug development.

Isolation and Extraction Protocols

The isolation of this compound from Terminalia arjuna involves a multi-step extraction and purification process. The general workflow is summarized in the diagram below, illustrating the key stages from raw material to purified compound.

- Plant Material Preparation: The dried bark of Terminalia arjuna is coarsely powdered and sieved for uniform particle size [2].

- Defatting and Extraction: The powdered bark is typically defatted using a non-polar solvent like petroleum ether via reflux [1] [6]. The active compounds are then extracted using intermediate to polar organic solvents. Diethyl ether extraction has been used to obtain a yellowish solid [1], while acetone via Soxhlet extraction has been reported to yield 15.3 g of crude solid from 1.5 kg of bark [1].

- Purification: The crude extract is purified using chromatographic techniques. Vacuum Liquid Chromatography (VLC) using 5% methanol in dichloromethane (DCM) as an eluent can produce an enriched fraction [1]. Further purification via column chromatography on silica gel with a gradient of DCM and methanol (e.g., 3% methanol in DCM) yields pure this compound, which can be recrystallized from methanol [1].

Analytical Characterization and Quantification

Accurate quantification of this compound in plant extracts and formulations is crucial for quality control. The following table summarizes key analytical methods.

| Method | Key Conditions | Analyte & Performance | Application/Notes |

|---|

| High-Performance Thin-Layer Chromatography (HPTLC) [3] | Stationary: Silica gel 60F254 Mobile: Chloroform: Methanol (90:10) Detection: Vanillin/H₂SO₄, scan at 640 nm | Simultaneous quantitation of 5 oleane derivatives Recovery: 96.4 - 101.7% | Precise, rapid method for stem bark extract | | Reversed-Phase Liquid Chromatography (RP-LC) [4] | Not fully detailed for this compound PDA detection, binary gradient (ACN/H₂O) | Simultaneous quantification of 4 oleane derivatives Recovery: 96-98% (for related oleanes) | Used for genotypic quality screening of plant material | | Biomimetic HPLC [5] | Stationary: C18 column Mobile: Micellar (Brij35/SDS buffers, pH 7.4) | Determination of BBB permeability Uses retention factor (log k) | Pharmacokinetic screening; predicts brain uptake potential |

Biological Activities and Pharmacological Profile

This compound exhibits a range of significant biological activities, as quantified in the table below.

| Biological Activity | Experimental Model/Assay | Reported Potency (Quantitative) | Proposed Mechanism / Notes |

|---|---|---|---|

| Acetylcholinesterase (AChE) Inhibition [5] | TLC bioautography, kinetics | IC₅₀ provided in study; Km for substrate: 0.011 mM (for ARG) | Potential for cognition enhancement; crosses BBB in silico |

| Anti-inflammatory [7] | In vivo, carrageenan-induced rat paw edema | Significant activity | - |

| Antiproliferative [7] | In vitro, A2780 human ovarian cancer cells | IC₅₀: 1.2 µM | - |

| Antimicrobial [8] | In vitro assay | MIC: 1.9 µg/mL | - |

Its most extensively studied mechanism is Acetylcholinesterase (AChE) Inhibition. The diagram below illustrates the molecular interaction pathway and its cognitive effects.

- Molecular Docking: Studies indicate that this compound binds to the AChE enzyme with high affinity (binding energy ca. -13 to -15 kcal/mol), which correlates with its experimentally determined IC₅₀ value [5].

- Blood-Brain Barrier (BBB) Permeation: In silico and biomimetic studies predict that this compound can cross the BBB, a critical property for central nervous system-active drugs [5].

Pharmacokinetics and Drug-Likeness

Early-stage pharmacokinetic profiling provides insights into the drug-likeness of this compound.

- BBB Permeation: Computational and biomimetic HPLC studies suggest a high potential for this compound to cross the blood-brain barrier, which is essential for its AChE inhibitory activity in the brain [5].

- Solubility: It is soluble in DMSO, chloroform, dichloromethane, and acetone, which is typical for a triterpenoid glycoside [7]. This property is important for formulating the compound for in vitro and in vivo studies.

Conclusion and Research Outlook

This compound is a biologically active triterpenoid glycoside from Terminalia arjuna with a well-documented isolation workflow and promising multifaceted pharmacological profile. Its AChE inhibitory activity is particularly well-supported by mechanistic data.

For advancing this compound toward drug development, future work should prioritize:

- Comprehensive ADMET Studies: Systematic investigation of absorption, distribution, metabolism, excretion, and toxicity in advanced models.

- In-depth Mechanism of Action: Further elucidation of targets for its anticancer and anti-inflammatory effects.

- Lead Optimization: Potential synthetic modification to improve potency and pharmacokinetic properties.

- Robust Analytical Methods: Development and validation of standardized QC methods to ensure batch-to-b consistency.

References

- 1. Development of an efficient chromatographic method for ... [sciencedirect.com]

- 2. Characterisation of Polyphenols in Terminalia arjuna Bark ... [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of oleane derivatives in ... [pubmed.ncbi.nlm.nih.gov]

- 4. RP-LC determination of oleane derivatives in Terminalia ... [sciencedirect.com]

- 5. Molecular and Pharmacokinetic Aspects of the ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7435433B2 - Process for the isolation of oleane ... [patents.google.com]

- 7. This compound | CAS:62319-70-4 | Triterpenoids [biocrick.com]

- 8. This compound | Antimicrobial Agent [medchemexpress.com]

Comprehensive Technical Guide to Arjunglucoside I: Botanical Origin, Pharmacological Activities, and Research Methodologies

Introduction to Arjunglucoside I and Its Botanical Origin

This compound is an oleanane-type triterpenoid saponin primarily isolated from various plant species within the Combretaceae family, particularly from the genus Terminalia. This natural compound has gained significant research interest due to its diverse pharmacological activities and potential therapeutic applications in neurodegenerative disorders, inflammation, cancer, and infectious diseases. The compound exists as a white to off-white solid with the molecular formula C~36~H~58~O~11~ and a molecular weight of 666.84 g/mol [1] [2]. Its complex chemical structure features multiple hydroxyl groups, contributing to its hydrogen-bonding capacity and physicochemical properties, with a topological polar surface area of 197Ų and 16 defined stereocenters [2].

Plants of the genus Terminalia have been extensively used in traditional medicine systems worldwide, including Ayurvedic, Tibetan, and traditional Indian medicine [3]. Terminalia arjuna, one of the primary botanical sources of this compound, has been traditionally valued for its cardioprotective properties [2] [3]. The Combretaceae family comprises approximately 250 species distributed across South Asia, Australia, and South Africa, with many species exhibiting significant medicinal value and containing bioactive compounds such as terpenoids, tannins, flavonoids, and phenylpropanoids [3]. Research on Terminalia species has identified numerous biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antiretroviral, antioxidant, and antiparasitic activities [3], making this genus a valuable source for drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound features a complex oleanane skeleton characteristic of pentacyclic triterpenoids, with multiple hydroxyl groups and a glucose moiety attached via glycosidic bonding. The presence of eight hydrogen bond donors and eleven hydrogen bond acceptors contributes to its moderate solubility in polar solvents such as DMSO, methanol, and ethanol [1] [4]. The compound's canonical SMILES representation is CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C, while its InChIKey is CMZFNIMQBCBHEX-APNSOIJXSA-N [2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C~36~H~58~O~11~ | Determines elemental composition |

| Molecular Weight | 666.84 g/mol | Important for quantitative studies |

| Hydrogen Bond Donors | 8 | Influces solubility and membrane permeability |

| Hydrogen Bond Acceptors | 11 | Affects bioavailability and interactions |

| XLogP3-AA | 2.7 | Measure of lipophilicity |

| Topological Polar Surface Area | 197Ų | Predicts membrane penetration capability |

| Rotatable Bond Count | 5 | Impacts molecular flexibility |

| Heavy Atom Count | 47 | Related to molecular size |

| Defined Atom Stereocenters | 16 | Contributes to stereochemical complexity |

The glycosidic linkage in this compound significantly influences its bioavailability and pharmacological activity. The presence of the sugar moiety enhances water solubility compared to non-glycosylated triterpenoids, potentially improving its absorption and distribution profiles. The compound's lipophilicity (XLogP3-AA = 2.7) suggests a balance between hydrophilic and hydrophobic properties, which may contribute to its ability to cross biological membranes while maintaining sufficient aqueous solubility for biological activity [2]. These structural characteristics play a crucial role in the compound's pharmacokinetic behavior and mechanism of action in various biological systems.

Pharmacological Activities and Quantitative Data

This compound has demonstrated a wide spectrum of biological activities in both in vitro and in vivo studies, making it a promising candidate for further drug development. The most significant activities include acetylcholinesterase (AChE) inhibition, anti-inflammatory effects, antiproliferative actions against cancer cells, and antimicrobial properties. These diverse pharmacological effects highlight the compound's potential multi-target therapeutic applications, particularly in addressing complex diseases such as neurodegenerative disorders, cancer, and inflammatory conditions.

Table 2: Quantitative Pharmacological Data for this compound

| Pharmacological Activity | Experimental Model | Result/Value | Significance |

|---|---|---|---|

| AChE Inhibition | In vitro enzyme kinetics | K~m~ = 0.011 mM | Potential for Alzheimer's disease treatment |

| Blood-Brain Barrier Permeation | In silico prediction | Positive prediction | Indicates CNS activity potential |

| Anti-inflammatory Activity | Carrageenan-induced paw edema in rats | Significant activity | Natural anti-inflammatory agent potential |

| Antiproliferative Activity | A2780 human ovarian cancer cells | IC~50~ = 1.2 µM | Potential anticancer applications |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | MIC = 1.9 µg/mL | Potential antimicrobial agent |

Neuroprotective Activities

This compound has shown remarkable acetylcholinesterase inhibitory potential, which is highly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. Research indicates that this compound exhibits a high binding affinity to AChE, with binding energies ranging from approximately -15 to -13 kcal/mol, as determined through molecular docking studies [5]. The compound was identified as the most potent AChE inhibitor among several oleanane-type triterpenes tested, with detailed enzyme kinetics revealing a Michaelis-Menten constant (K~m~) of 0.011 mM for the hydrolysis of acetylthiocholine iodide substrate [5]. Furthermore, computational and biomimetic studies have predicted that this compound can effectively cross the blood-brain barrier, a crucial requirement for central nervous system-active therapeutic agents [5]. This BBB permeation potential, combined with its AChE inhibitory activity, positions this compound as a promising candidate for further development as a cognition-enhancing agent.

Anti-inflammatory and Anticancer Activities

The anti-inflammatory properties of this compound have been demonstrated in vivo using the carrageenan-induced paw edema model in rats [6] [4]. This experimental model is widely used for evaluating anti-inflammatory compounds and measures the ability of test substances to reduce inflammation induced by carrageenan, a polysaccharide that triggers a local inflammatory response. The significant anti-inflammatory activity observed with this compound suggests its potential as a natural anti-inflammatory agent. Additionally, this compound has displayed potent antiproliferative activity against the A2780 human ovarian cancer cell line, with an IC~50~ value of 1.2 µM [6] [4]. This considerable cytotoxicity against cancer cells indicates its potential as a lead compound for anticancer drug development, particularly for gynecological malignancies.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties with a minimum inhibitory concentration (MIC) of 1.9 µg/mL against various microbial pathogens [1]. This antimicrobial activity expands the potential therapeutic applications of this compound, particularly in an era of increasing antibiotic resistance. The broad-spectrum biological activities of this compound, spanning neurodegenerative disorders, inflammation, cancer, and infectious diseases, highlight its significance as a multi-target therapeutic candidate worthy of further investigation and development.

Experimental Protocols and Research Methodologies

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity of this compound can be evaluated using the TLC bioautography method [5]. The experimental workflow begins with preparing test solutions of this compound in methanol at a concentration of 1 mg/mL. These solutions are applied separately to TLC plates, which are then developed in an appropriate mobile phase system. Once developed, the plates are thoroughly dried to remove residual solvent.

The key step involves spraying the developed TLC plates with a solution containing acetylcholinesterase enzyme (0.3 U/mL in buffer pH 7.0) and incubating them in a humid atmosphere at 37°C for 20 minutes. After this incubation period, the plates are sprayed with a substrate solution consisting of 1-naphthyl acetate (1% w/v in ethanol) and Fast Blue B salt (1% w/v in distilled water) in a 1:1 ratio. The development of white spots against a colored background indicates zones of AChE inhibition, as the enzyme is unable to hydrolyze the substrate in these regions. The IC~50~ values (concentration causing 50% enzyme inhibition) can be determined by quantifying the intensity of these inhibitory zones at different concentrations of this compound [5].

For more precise kinetic studies, the Michaelis-Menten constant (K~m~) for the hydrolysis of acetylthiocholine iodide can be calculated using spectrophotometric methods. These measurements help characterize the mechanism of AChE inhibition and the potency of this compound as an inhibitor [5].

Flowchart of TLC Bioautography Method for AChE Inhibition Assay

Biomimetic Blood-Brain Barrier Permeation Studies

The blood-brain barrier permeation potential of this compound can be assessed using biomimetic chromatographic methods with micellar mobile phases [5]. The experimental setup involves using a C18 encapsulated column (e.g., Purosphere; 125 × 4 mm i.d., 5 µm) as the stationary phase in a high-performance liquid chromatography (HPLC) system. The mobile phases consist of buffered solutions of surfactants, specifically Brij35 at concentrations of 0.04, 0.06, 0.08, and 0.10 mol/dm³ (pH 7.4) with 10% v/v acetonitrile, and SDS at concentrations of 0.06, 0.08, 0.10, and 0.12 mol/dm³ (pH 7.4) with 7% v/v isopropanol as an organic modifier.

The buffer is prepared from solutions of Na~2~HPO~4~ (0.02 mol/dm³) and citric acid (0.01 mol/dm³) to maintain physiological pH. The flow rate is set at 1 mL/min, and the temperature is maintained at 25°C. Test solutions of this compound are prepared in methanol at 1 mg/mL concentration, and detection is performed using UV light at 210 nm. Dead time values are measured from citric acid peaks, and logarithms of the retention factor are calculated from triplicate measurements. These retention factors are then used to predict the BBB permeation potential based on established mathematical models [5].

Molecular Docking Protocols

Molecular docking studies provide insights into the molecular interactions between this compound and target proteins such as acetylcholinesterase. The docking protocol begins with retrieving the three-dimensional crystal structure of the target enzyme (e.g., AChE) from the Protein Data Bank. Water molecules and co-crystallized ligands are removed from the structure, and hydrogen atoms are added to the protein structure. The protein structure is then optimized through energy minimization to correct any structural irregularities.

The chemical structure of this compound is drawn using chemical drawing software and converted into a three-dimensional format. The structure undergoes geometry optimization using molecular mechanics force fields or semi-empirical quantum mechanical methods to obtain the most stable conformation. The binding site is defined on the target protein, typically centered on the original co-crystallized ligand or known active site residues.

Docking calculations are performed using software such as AutoDock Vina or similar programs, with the grid box size adjusted to encompass the entire binding site. Multiple docking runs are conducted to generate various binding poses, which are then clustered based on similarity in binding orientation. The resulting complexes are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other molecular interactions that contribute to binding affinity. The binding energy (typically ranging from -15 to -13 kcal/mol for this compound with AChE) is calculated for each pose, with the most favorable (lowest energy) complexes selected for further analysis [5].

Experimental Workflow for Molecular Docking Studies

Anti-inflammatory Activity Evaluation

The in vivo anti-inflammatory activity of this compound is commonly evaluated using the carrageenan-induced paw edema model in rats [4]. The experimental animals (typically rats weighing 150-200 g) are divided into control and test groups. The test group receives this compound at predetermined doses, while the control group receives the vehicle alone. After a specified pretreatment period, inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar tissue of the right hind paw.

The paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals thereafter (1, 2, 3, 4, and 5 hours). The percentage inhibition of edema in the treated groups is calculated compared to the control group using the formula:

% Inhibition = (1 - V~t~/V~c~) × 100

Where V~t~ is the paw volume in the treated group and V~c~ is the paw volume in the control group. The significant anti-inflammatory activity of this compound observed in this model supports its traditional use in inflammatory conditions and suggests potential for development as a natural anti-inflammatory agent [4].

Research Significance and Future Perspectives

This compound represents a promising lead compound for drug development across multiple therapeutic areas, particularly in neurodegenerative disorders, inflammation, and oncology. Its dual functionality as both an AChE inhibitor and a BBB-permeant compound positions it as an attractive candidate for Alzheimer's disease treatment, addressing both the enzymatic and delivery challenges associated with current therapies [5]. The multi-target nature of this compound, evidenced by its diverse pharmacological activities, aligns with current trends in drug discovery that emphasize polypharmacology approaches for complex diseases.

The structural complexity of this compound, with its oleanane-type triterpenoid scaffold and glycosidic moiety, provides opportunities for structure-activity relationship studies and medicinal chemistry optimization. Future research should focus on:

- Comprehensive ADMET profiling to fully characterize the pharmacokinetic properties of this compound

- Structure-activity relationship studies to identify the key pharmacophores responsible for its various biological activities

- Formulation development to enhance the bioavailability and stability of the compound

- Mechanistic studies to elucidate the precise molecular pathways involved in its pharmacological effects

- In vivo efficacy validation in disease-relevant animal models to confirm therapeutic potential

Furthermore, the natural origin of this compound from renewable plant sources aligns with the growing interest in sustainable and eco-friendly approaches to drug discovery. With increasing global incidence of neurodegenerative diseases, cancer, and inflammatory disorders, this compound offers a promising scaffold for the development of novel therapeutic agents that could address significant unmet medical needs.

Conclusion

This compound, isolated primarily from plant species of the Combretaceae family, particularly the genus Terminalia, represents a multifunctional natural product with significant potential for drug development. Its demonstrated pharmacological activities, including acetylcholinesterase inhibition, anti-inflammatory effects, antiproliferative actions against cancer cells, and antimicrobial properties, highlight its therapeutic versatility across multiple disease areas. The well-established experimental protocols for evaluating these activities provide robust methodologies for further investigation and optimization of this promising compound.

References

- 1. This compound | Antimicrobial Agent [medchemexpress.com]

- 2. This compound - NMPPDB [nmppdb.com.ng]

- 3. Plants of the Genus Terminalia: An Insight on Its Biological ... [frontiersin.org]

- 4. This compound | CAS:62319-70-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. Molecular and Pharmacokinetic Aspects of the ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [targetmol.com]

Application Notes and Protocols: HPLC Analysis and Bioactivity Profiling of Arjunglucoside I from Terminalia arjuna

Introduction

Arjunglucoside I (ARG) is an oleanane-type triterpene glycoside isolated from the bark of Terminalia arjuna, a tree valued in traditional Indian medicine [1]. Recent scientific investigations have revealed its significant potential as an acetylcholinesterase (AChE) inhibitor, indicating possible applications in managing neurodegenerative disorders associated with memory impairment [1]. These application notes provide a detailed protocol for the HPLC-based analysis of this compound, facilitating its identification, quantification, and bioactivity assessment for researchers and drug development professionals. The method is optimized to support quality control of herbal materials and further pharmacological investigation of this promising natural product.

Experimental Protocols

Equipment and Reagents

- HPLC System: Shimadzu liquid chromatographic system equipped with an LC 10AT pump, SPD 10A UV-Vis detector, SCL 10A system controller, CTO-10 AS column oven, and Rheodyne injector valve with 20 µL loop [1].

- Analytical Column: C18 encapped column (Purosphere; 125 mm × 4 mm inner diameter, 5 µm particle size) from Merck, Darmstadt, Germany [1].

- Chemical Standards: Pharmacopeial standards of this compound, arjunic acid, arjunolic acid, and other related triterpenes (Sigma-Aldrich, St. Louis, MO, USA; p.a. grade) [1].

- Mobile Phase Components: Acetonitrile (HPLC grade), isopropanol (HPLC grade), polyoxyethylene (23) lauryl ether (Brij35), dodecyl sodium sulfate (SDS), citric acid, and disodium hydrogen phosphate (Na₂HPO₄) [1].

- Solvents and Buffers: Methanol (p.a. grade), distilled water (purified using Direct-Q3 UV apparatus, Millipore). Phosphate-citrate buffer prepared from Na₂HPO₄ (0.02 M) and citric acid (0.01 M), pH adjusted to 7.4 [1].

Sample Preparation

- Standard Solution: Accurately weigh approximately 1.0 mg of this compound standard and transfer to a 1.0 mL volumetric flask.

- Dissolution: Dissolve the standard in methanol and make up to volume to achieve a final concentration of 1 mg/mL [1].

- Filtration: Filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.

- Sample Storage: Store standard solutions at 4°C when not in use. For long-term storage, keep at -20°C.

HPLC Analysis Conditions

Mobile Phase Preparation:

- Option A (Biomimetic Studies): Prepare Brij35 at concentrations of 0.04, 0.06, 0.08, and 0.10 mol/dm³ in phosphate-citrate buffer (pH 7.4). Add acetonitrile (10% v/v) as organic modifier [1].

- Option B (Standard Quantitation): For more conventional analysis, a gradient of acetonitrile and water (both containing 0.1% formic acid) can be employed, though specific gradient parameters for this compound require optimization based on the related LC-MS/MS method for similar triterpenoids [2].

Chromatographic Parameters:

System Equilibration: Before analysis, equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

TLC Bioautography Assay for AChE Inhibition

Plate Preparation: Apply this compound solution (1 mg/mL in 50:50 v/v water:methanol) as 6 mm zones on normal phase TLC plates (Silica gel 60 F₂₅₄, 10 cm × 10 cm) using an autosampler. Apply volumes of 4, 6, 8, and 10 µL to generate a concentration series [1].

Enzymatic Assay:

Visualization and Analysis:

The workflow for the comprehensive analysis of this compound, from sample preparation to bioactivity assessment, is visualized below:

Analytical Method Characteristics

Method Performance Parameters

For the related triterpenoid compounds analyzed using similar methodologies, the following performance characteristics have been documented:

| Parameter | Arjunic Acid | Arjungenin | Arjunetin | Notes |

|---|---|---|---|---|

| LOD (ng/mL) | 0.7 | 0.8 | 0.3 | Limit of Detection [2] |

| LOQ (ng/mL) | 1.0 | 2.5 | 1.0 | Limit of Quantification [2] |

| Recovery (%) | 98 | 97 | 98 | Based on similar oleane derivatives [3] |

| Linearity | >0.999 | >0.999 | >0.999 | Correlation coefficient (for similar compounds) [2] |

Note: While these parameters are specifically reported for related triterpenoids, they provide guidance on the expected method performance for this compound, which would need to be validated specifically for this compound.

Bioactivity and Pharmacokinetic Profile

This compound has demonstrated significant acetylcholinesterase (AChE) inhibitory potential in TLC bioautography tests, with research indicating it as the "most potent" compound among several oleanane-type triterpenes and their glycosides isolated from Terminalia arjuna [1]. The Michaelis-Menten constant (Kₘ) for the hydrolysis of acetylthiocholine iodide substrate in the presence of this compound was calculated to be 0.011 mM, indicating its effective enzyme inhibition kinetics [1].

Blood-Brain Barrier (BBB) Permeation: Computational pharmacokinetic studies using ACD/Percepta software predict that this compound has the ability to cross the blood-brain barrier, a crucial characteristic for potential cognitive-enhancing agents targeting neurodegenerative diseases [1]. This permeation potential is attributed to its optimal molecular properties and lipophilicity characteristics.

Troubleshooting and Optimization Guidelines

- Peak Tailing: If peak tailing is observed, check the mobile phase pH and buffer concentration. Ensure the C18 column is properly end-capped to minimize silanol interactions [1].

- Retention Time Shift: Varying the concentration of Brij35 in the mobile phase (between 0.04-0.10 mol/dm³) can help adjust retention times and optimize separation [1].

- Sensitivity Issues: For enhanced sensitivity and specificity, consider transitioning to LC-MS/MS analysis with Multiple Reaction Monitoring (MRM) mode, following approaches successfully used for related triterpenoids [2].

- Biomimetic Applications: The Brij35-based micellar mobile phase system provides a biomimetic environment that can simulate membrane permeation, offering insights into the compound's behavior in biological systems [1].

Applications in Drug Development

The analytical methodology described here supports several critical applications in natural product-based drug discovery:

- Quality Control: Routine analysis and standardization of Terminalia arjuna-based herbal preparations and extracts [2].

- Bioactivity Screening: Rapid assessment of acetylcholinesterase inhibitory potential for cognitive enhancement applications [1].

- Pharmacokinetic Studies: Prediction of blood-brain barrier permeation for central nervous system-targeted therapeutics [1].

- Stability Studies: Monitoring compound integrity under various storage and formulation conditions.

Conclusion

The HPLC method detailed in this application note provides a reliable approach for the analysis of this compound from Terminalia arjuna. The combination of chromatographic separation with bioautographic activity assessment offers a comprehensive platform for evaluating both the chemical and pharmacological properties of this promising triterpenoid glycoside. The predicted blood-brain barrier permeability coupled with demonstrated acetylcholinesterase inhibitory activity positions this compound as a compelling candidate for further development in neurodegenerative disease therapeutics.

References

Arjunglucoside I extraction and purification protocol

Chemical and Biological Profile of Arjunglucoside I

This compound is a triterpenoid glycoside natural product. The table below summarizes its key identifiers and reported biological activities.

| Property | Description |

|---|---|

| CAS Number | 62319-70-4 [1] [2] [3] |

| Molecular Formula | C₃₆H₅₈O₁₁ [1] [2] [3] |

| Molecular Weight | 666.84 g/mol [1] [3] |

| Chemical Structure | Oleane-type triterpene glycoside [2] |

| Appearance | White to off-white solid [1] [2] |

| Reported Sources | Terminalia arjuna bark [4] [5], leaves of Forsythia suspensa [2] |

| Reported Biological Activities | Antimicrobial (MIC of 1.9 μg/mL) [1], anti-inflammatory [2], antiproliferative against A2780 human ovarian cancer cells (IC₅₀ of 1.2 μM) [2] |

Analytical Methods for Detection and Quantification

While a full isolation protocol is not available, the following validated analytical methods can be used to detect, identify, and quantify this compound in plant extracts. You can use these methods to guide your purification process development and quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A sensitive LC-MS/MS method was developed for related triterpenoids in Terminalia arjuna, which can serve as a reference [6].

- Instrumentation: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040) [6].

- Ionization Mode: Multiple Reaction Monitoring (MRM) [6].

- Chromatography:

- Performance: This method demonstrated high sensitivity with limits of detection (LOD) and quantification (LOQ) in the low nanogram-per-milliliter range for similar compounds [6].

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with a photo-diode array (PDA) detector has been successfully used for the simultaneous quantification of oleane derivatives from T. arjuna [4].

- Chromatography:

- Performance: The method achieved baseline separation for four major oleane compounds with excellent recovery rates (96-98%) and high precision [4]. This confirms that reverse-phase systems are well-suited for analyzing this compound and its analogs.

Workflow for Isolation and Analysis

Based on the analytical data and general practices for plant natural products, the following workflow outlines the key stages for isolating and analyzing this compound.

Key Experimental Considerations

- Source Material: Authenticate your plant source (Terminalia arjuna bark is most cited) and prepare a voucher specimen [4].

- Inhibitory Compounds: Be aware that T. arjuna is rich in polyphenols and polysaccharides that can complicate isolation; you may need to adapt methods to minimize their interference [7].

- Solubility: this compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate, which is useful for preparing stock solutions for bioassays [1] [2].

- Storage: For stability, store the pure compound at -20°C and protect it from light [1] [2] [3].

If Your Protocol Is Not Fully Covered

The search results indicate that a specific, detailed protocol for the initial extraction and chromatographic purification of this compound is not publicly documented. To proceed:

- Consult Broader Literature: Search for comprehensive reviews on the phytochemistry of Terminalia arjuna, which may contain more detailed isolation procedures for its triterpenoids.

- Adapt from Related Compounds: The analytical methods provided for this compound and related oleane derivatives (e.g., arjunic acid, arjunetin) are highly reliable [4] [6]. You can use these to develop your own purification protocol and verify the identity and purity of your final product.

References

- 1. This compound | Antimicrobial Agent [medchemexpress.com]

- 2. This compound | CAS:62319-70-4 | Triterpenoids [biocrick.com]

- 3. = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 62319-70-4 this compound [sigmaaldrich.com]

- 4. RP-LC determination of oleane derivatives in Terminalia ... [sciencedirect.com]

- 5. Development and Validation of Stability Indicating Assay ... [academia.edu]

- 6. Development and validation of LC-MS / MS Method for the ... [academia.edu]

- 7. Optimization of DNA isolation process and enhancement ... [sciencedirect.com]

Arjunglucoside I solubility DMSO ethanol methanol

Contextual Information from Research

Arjunglucoside I is identified in pharmacological studies, primarily as a constituent of traditional medicinal plants. The table below summarizes the contexts in which it has been mentioned.

| Plant Source | Research Context | Mentioned Solvents/Assays | Citations |

|---|---|---|---|

| Terminalia macroptera | Isolated and evaluated for anticholinesterase and antidiabetic activity. | General isolation and bioassay protocols. | [1] |

| Cornus officinalis (Corni Fructus) | Listed as a constituent triterpenoid; studied for anti-inflammatory effects in rheumatoid arthritis. | Network pharmacology and in vivo experiments. | [2] |

| Terminalia arjuna | Reported as a triterpenoid glucoside isolated from the bark. | Not specified. | [3] |

Suggested Experimental Approach for Solubility Determination

In the absence of pre-existing data, you can determine the solubility through experimental methods. Here is a detailed protocol you can adapt.

Materials and Equipment

- Pure this compound standard: Ensure high purity for accurate results.

- Solvents: Anhydrous DMSO, absolute ethanol, HPLC-grade methanol.

- Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, 0.22 µm syringe filters, HPLC system with a UV-Vis detector.

Workflow: Determination of this compound Solubility

The following diagram outlines the key stages of the experimental workflow.

Detailed Experimental Protocol

Preparation of Saturated Solutions

- Weigh an excess of this compound (e.g., 10-50 mg) into three separate glass vials.

- Add 1 mL of each solvent (DMSO, ethanol, methanol) to the vials.

- Cap the vials tightly and seal with parafilm to prevent solvent evaporation.

Equilibration

- Place the vials in an ultrasonic bath for 20 minutes to disperse the material.

- Vortex the mixtures vigorously for 1-2 minutes.

- Equilibrate the samples for 24 hours in a temperature-controlled shaker incubator (e.g., 25°C). Maintain constant agitation.

Sample Processing

- After equilibration, allow undissolved material to settle.

- Centrifuge the samples at high speed (e.g., 10,000-15,000 × g) for 10-15 minutes.

- Carefully withdraw an aliquot of the supernatant without disturbing the pellet.

- Dilute the saturated stock solution appropriately with a compatible mobile phase (e.g., water-methanol or water-acetonitrile mixtures) to fall within the linear range of your HPLC calibration curve. Perform necessary dilutions in triplicate.

HPLC Analysis and Quantification

- HPLC Conditions: Use a reversed-phase C18 column. A typical mobile phase could be a gradient of water and acetonitrile, both containing 0.1% formic acid. Optimize the wavelength based on the compound's UV spectrum; for triterpenoid glycosides, 200-210 nm is a common starting point.

- Calibration Curve: Prepare a standard calibration curve using stock solutions of this compound in a known concentration (e.g., methanol). The curve should cover a range expected for the saturated solutions.

Solubility Calculation

- Calculate the concentration of this compound in each processed sample using the HPLC calibration curve.

- Apply the dilution factor to determine the concentration in the original saturated solution.

- Report the solubility as the mean ± standard deviation of the triplicate measurements, in units of mg/mL or mM.

Where to Find More Information

- Commercial Suppliers: Check the product certificates of analysis (COA) from chemical suppliers that sell this compound.

- Specialized Databases: Search scientific databases for physicochemical properties, using "this compound" and its synonyms (e.g., Arjunoglucoside I).

- Expanded Literature Review: Look for detailed isolation and purification procedures for Terminalia species, which may contain qualitative information on solvent compatibility.

References

Arjunglucoside I stock solution preparation storage

Arjunglucoside I Stock Solution Preparation

The table below summarizes the key parameters for preparing this compound stock solutions based on information from chemical suppliers:

| Parameter | Recommended Specification |

|---|---|

| Solvent | DMSO [1] [2] |

| Common Stock Concentration | 12.5 - 50 mg/mL [1] |

| Solubility Aid | Ultrasonic bath [1] [2] |

| Storage Temperature (Long-term) | -80°C for 6 months or -20°C for 1 month [1] |

| Storage Condition | Protect from light [1] |

| Appearance | White to off-white solid/powder [1] [2] |

The general workflow for preparing and storing the stock solution is as follows:

In Vivo Dosing Formulation Guidance

While detailed protocols for this compound are scarce, general formulation principles for triterpenoids can be applied. The table below outlines one such generic protocol, though you will need to determine its suitability and optimize it for your specific application [1].

| Component | Volume Ratio | Final Concentration (Example) |

|---|---|---|

| This compound in DMSO | 10% | 1.25 mg/mL (from 12.5 mg/mL stock) |

| PEG 300 | 40% | - |

| Tween 80 | 5% | - |

| Saline (0.9% NaCl) | 45% | - |

Preparation Steps:

- Prepare DMSO Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 12.5 mg/mL [1].

- Mix with PEG 300: Add 100 µL of the DMSO stock solution to 400 µL of PEG 300 and mix evenly.

- Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix evenly.

- Dilute with Saline: Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to bring the final volume to 1 mL. Mix well until a clear solution is achieved [1].

Critical Experimental Considerations

- Solvent Selection: DMSO is the preferred solvent for stock solutions. For biological assays, the final DMSO concentration should be kept as low as possible (typically below 0.1-1%) to avoid cellular toxicity [1] [2].

- Solution Handling: Always prepare stock solutions using newly opened anhydrous DMSO to prevent water absorption, which can affect compound stability. Avoid repeated freeze-thaw cycles by storing single-use aliquots [1] [2].

- Stability and Safety: While the provided stability data is a useful guide, the compound's stability may vary depending on the specific solvent environment. It is advisable to re-analyze the compound's integrity after long-term storage [1] [3].

Limitations and Knowledge Gaps

A significant challenge is the lack of peer-reviewed, publicly available primary literature detailing specific in vivo efficacy experiments for this compound. The available data from chemical suppliers provides a foundational starting point but lacks experimental validation in complex biological systems.

Suggested Path Forward

To proceed with confidence, you may need to:

- Adapt from Analogues: Consider reviewing methodologies used for structurally related triterpenoids, such as Arjunetin, which has more extensively documented in vivo anti-inflammatory and cardioprotective effects [4].

- Conduct Pilot Studies: Perform small-scale pilot experiments to validate the stability, solubility, and preliminary activity of your prepared this compound formulations in your specific model system.

References

Comprehensive Application Notes and Protocols: Evaluating the Acetylcholinesterase Inhibitory Activity of Arjunglucoside I

Introduction and Background

Neurodegenerative diseases with memory impairment, such as Alzheimer's disease (AD), represent a growing global health challenge. The World Health Organization has recognized dementia as a public health priority, with cases projected to rise to 132 million by 2050 [1]. A key therapeutic strategy involves inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, acetylcholine levels increase, thereby stimulating neuronal function and improving cognition [1]. Current AChE inhibitors are the first-line drugs for AD treatment, but the development of new, more tolerable, and effective compounds remains a critical research focus [1].

Naturally occurring oleanane-type triterpenes and their glycosides have emerged as promising sources of neuroprotective and cognition-enhancing agents [1]. Arjunglucoside I (ARG), isolated from the bark of Terminalia arjuna and Terminalia macroptera, has demonstrated significant AChE-inhibitory potential in recent studies [1] [2]. These notes provide a detailed protocol for evaluating the AChE-inhibitory activity of this compound, incorporating TLC-bioautography, kinetics, and molecular docking studies, alongside key pharmacokinetic assessments of its ability to cross the blood-brain barrier (BBB) [1].

Material and Equipment

Chemical Reagents

- Analyte Standard: this compound (Pharmacopeial standard, e.g., from Sigma-Aldrich) [1].

- Enzyme: Acetylcholinesterase (AChE), source electric eel or other recombinantly expressed.

- Substrate: Acetylthiocholine iodide or 2-naphthyl acetate [1].

- Visualization Reagent: Fast Blue B salt or DTNB (Ellman's reagent).

- Chromatography Materials:

- Buffer Components: Disodium hydrogen phosphate (Na₂HPO₄), citric acid for phosphate-citrate buffer (pH 7.4) [1].

- Surfactants: Polyoxyethylene (23) lauryl ether (Brij35) and Dodecyl sodium sulfate (SDS) for biomimetic studies [1].

Laboratory Equipment

- TLC Application System: Automatic sampler (e.g., from Camag) [1].

- Spray Apparatus: For even application of enzyme and substrate solutions.

- Incubation Chamber: Maintained at 37°C for enzymatic reactions.

- HPLC System: (e.g., Shimadzu systems) equipped with a C18 encapped column (e.g., Purosphere; 125 × 4 mm i.d., 5 µm) for biomimetic chromatography [1].

- Software:

- ACD/Percepta (or similar) for in silico pharmacokinetic predictions [1].

- Molecular Docking Software (e.g., AutoDock Vina) and protein visualization tools.

- Graphviz for generating experimental workflow diagrams.

Experimental Protocols

TLC-Bioautography Assay for AChE Inhibition

This protocol is adapted from the method described in the literature [1].

Step 1: Sample Application

- Prepare a solution of this compound at a concentration of 1 mg/mL in a solvent mixture of double-distilled water and methanol (50:50, v/v) [1].

- Using an automatic sampler, apply the solution as bands onto a normal phase TLC plate (Silica gel 60 F254). Recommended application volumes are 4, 6, 8, and 10 µL, with bands spaced 1.5 cm apart horizontally and 2 cm apart vertically [1].

Step 2: Enzymatic Reaction

- Do not develop the TLC plate in a solvent system. Instead, use the plate directly for the bioautographic assay [1].

- Spray the TLC plate evenly with a solution of AChE enzyme (e.g., 2-5 U/mL in pH 7.4 buffer).

- Incubate the plate in a humidified chamber at 37°C for 20 minutes to allow the enzyme to interact with the compounds on the plate.

- Prepare a substrate solution of 2-naphthyl acetate (30 mg dissolved in 20 mL of distilled water) [1]. Spray this solution evenly over the plate.

- Incubate the plate again at 37°C for 10-30 minutes until a uniform colored background develops.

Step 3: Visualization and Detection

- For visualization using Fast Blue B salt, a solution (e.g., 1-2 mg/mL) is sprayed onto the plate. Clear zones of inhibition (white spots) against a colored background indicate AChE inhibitory activity [1].

- The IC₅₀ value (the concentration causing 50% enzyme inhibition) can be determined by quantifying the intensity of the inhibition zones against the applied volumes.

Kinetics of AChE Inhibition

For the most potent compounds like this compound, the kinetics of inhibition should be characterized.

Step 1: Determine Michaelis-Menten Constant (Kₘ)

- Perform the AChE activity assay with varying concentrations of the substrate (acetylthiocholine iodide), both in the absence and presence of this compound.

- Measure the initial reaction rates and plot them against substrate concentration.

- The Kₘ for the hydrolysis of acetylthiocholine iodide by AChE was calculated to be 0.011 mM in one study, providing a baseline for inhibition studies [1].

Step 2: Determine Inhibition Mechanism

- Analyze the Lineweaver-Burk (double reciprocal) plots.

- Observe how the plots change with different fixed concentrations of this compound. This helps identify whether the inhibition is competitive, non-competitive, or uncompetitive.

Molecular Docking Studies

Molecular docking elucidates the binding interactions between this compound and the AChE enzyme.

Step 1: Protein and Ligand Preparation

- Obtain the 3D crystal structure of AChE (e.g., from the Protein Data Bank, PDB ID: 1ACJ). Remove water molecules and add polar hydrogen atoms.

- Draw or obtain the 3D structure of this compound and minimize its energy.

Step 2: Docking Simulation

- Define the active site in the AChE enzyme, often around the catalytic triad (Ser203, His447, Glu334).

- Run the docking simulation using software like AutoDock Vina.

- Analyze the resulting poses for binding energy and interaction types (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Reported binding energies for oleanane-type triterpenes like this compound are in the range of -15 to -13 kcal/mol [1].

Biomimetic and In Silico BBB Permeability Assessment

The ability to cross the blood-brain barrier is crucial for central nervous system-active drugs.

Step 1: Biomimetic Chromatography

- Use a C18 column with micellar mobile phases (e.g., Brij35 or SDS at various concentrations in pH 7.4 buffer with organic modifiers) [1].

- Measure the retention factors (log k) of this compound and correlate them with BBB permeability parameters.

Step 2: In Silico Prediction

- Use software like ACD/Percepta to calculate key BBB-pharmacokinetic descriptors, including BBB permeability (log PS), brain/plasma equilibrium (log Kp), and time to achieve brain equilibrium (t₀.₉) [1].

The experimental workflow below illustrates the process from compound preparation to data analysis.

Data Presentation and Interpretation

Quantitative Activity and Pharmacokinetic Data

Table 1: Experimental and In Silico Data for this compound and Related Compounds [1]

| Compound | AChE IC₅₀ (Experimental) | Binding Energy (kcal/mol) | BBB Permeability (Predicted) | Time to Brain Equilibrium (t₀.₉, min) |

|---|---|---|---|---|

| This compound | Most potent [1] | ~ -13 to -15 [1] | Able to cross BBB [1] | Shortest (cf. arjunic acid) [1] |

| Arjunetin | Data available [1] | ~ -13 to -15 [1] | Able to cross BBB [1] | Shortest [1] |

| Arjunic Acid | Data available [1] | ~ -13 to -15 [1] | Not specified | Longest [1] |

| Arjunolic Acid | Data available [1] | ~ -13 to -15 [1] | Not specified | Longest [1] |

Table 2: Key Kinetic Parameters for AChE Inhibition by this compound

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Michaelis Constant | Kₘ | 0.011 | mM |

| Inhibition Constant | Kᵢ | To be determined experimentally | mM |

| Type of Inhibition | - | To be determined (e.g., Competitive) | - |

Mechanism of Action and Structural Relationships

The molecular docking studies indicate that this compound and related oleanane-type triterpenes exhibit high binding affinity to AChE, primarily through interactions with the peripheral anionic site (PAS) of the enzyme [1]. The following diagram illustrates the proposed mechanism of AChE inhibition and its cognitive effects.

A correlation between the steric parameters of the molecules and the experimentally determined IC₅₀ values has been observed, suggesting that the molecular size and three-dimensional shape significantly influence inhibitory potency [1]. The glycosidic moiety in this compound may contribute to its optimal binding and permeability.

Application in Drug Development

The integrated protocol demonstrates that this compound is a strong candidate for further investigation as a cognition-enhancing agent [1]. Its AChE inhibitory potency, combined with a predicted ability to cross the blood-brain barrier and a favorable binding profile, addresses key requirements for central nervous system drug development [1].

These methods are aligned with the Three Rs principle (Replace, Reduce, Refine) and Green Chemistry guidelines, as they utilize in silico and biomimetic approaches to reduce reliance on complex in vivo experiments in the early stages of drug discovery [1].

References

Application Notes and Protocols: Evaluating the α-Glucosidase Inhibitory Activity of Arjunglucoside I

Introduction

Arjunglucoside I is a triterpene glucoside identified in several medicinal plants, including Terminalia species such as T. arjuna and T. macroptera [1] [2] [3]. It has garnered significant research interest due to its potential therapeutic applications, particularly as an anti-diabetic agent. The compound functions primarily through the inhibition of α-glucosidase, a key intestinal enzyme responsible for carbohydrate digestion. By competitively inhibiting this enzyme, this compound can delay glucose absorption and reduce postprandial hyperglycemia, making it a promising candidate for the management of Type 2 diabetes [4] [2]. These notes provide a detailed protocol for the in vitro evaluation of its α-glucosidase inhibitory activity, complete with methodological details, data analysis procedures, and mechanistic insights to aid researchers in the field of drug discovery and natural product development.

Principle of the α-Glucosidase Inhibitory Assay

The assay measures the inhibitory potential of a compound by quantifying its ability to interfere with the enzymatic hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The α-glucosidase enzyme catalyzes the cleavage of pNPG, releasing p-nitrophenol, a yellow-colored product. The intensity of this color, measured spectrophotometrically at 405 nm, is directly proportional to the enzyme activity. In the presence of an effective inhibitor like this compound, the production of p-nitrophenol is reduced, indicating inhibition of the enzyme [4] [5]. This robust colorimetric method allows for high-throughput screening of potential α-glucosidase inhibitors.

Experimental Protocol

Reagents and Materials

- Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich). Prepare a stock solution of 1 U/mL in 0.1 M phosphate buffer (pH 6.8) [4].

- Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG). Prepare a 1 mM solution in 0.1 M phosphate buffer (pH 6.8) [4] [6].

- Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.8.

- Test Compound: this compound (C₃₆H₅₈O₁₁, Molecular Weight: 666.8 g/mol) [3]. Prepare a stock solution in dimethyl sulfoxide (DMSO) or methanol, and serially dilute with the assay buffer to desired concentrations. The final solvent concentration in the assay should not exceed 1% (v/v) to avoid enzyme denaturation.

- Positive Control: Acarbose (prepare stock and serial dilutions in assay buffer) [4] [5].

- Termination Solution: 0.2 M Sodium Carbonate (Na₂CO₃) solution [7].

- Equipment: Microplate reader capable of measuring absorbance at 405 nm, multi-channel pipettes, water bath or incubator maintained at 37°C, and 96-well microplates.

Step-by-Step Procedure

- Pre-incubation: In a 96-well plate, mix 50 µL of this compound solution (at varying concentrations) with 10 µL of α-glucosidase solution (1 U/mL). Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to bring the total pre-incubation volume to 185 µL. Incubate the mixture for 20 minutes at 37°C [4].

- Initiation of Reaction: After pre-incubation, add 20 µL of 1 mM pNPG solution to each well to initiate the enzymatic reaction [4].

- Reaction Incubation: Incubate the reaction mixture for an additional 30 minutes at 37°C [4].

- Termination and Measurement: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution to each well [7]. Measure the absorbance at 405 nm using a microplate reader.

- Controls:

- Test Control (OD

test): Well containing enzyme, substrate, and the test compound (this compound). - Blank Control (OD

blank): Well containing buffer, substrate, and the test compound (no enzyme). - Test Control (OD

test-control): Well containing enzyme and buffer (no substrate). - Blank Control (OD

blank-control): Well containing buffer only (no enzyme and no substrate). - Positive Control: Well containing enzyme, substrate, and Acarbose at various concentrations.

- Negative Control (100% Activity): Well containing enzyme, substrate, and buffer instead of the inhibitor.

- Test Control (OD

Data Analysis

Calculate Inhibition Percentage: The percentage inhibition for each concentration of this compound is calculated using the following formula [7]: [ \text{Inhibition (%)} = \frac{(OD_{\text{test}} - OD_{\text{blank control}}) - (OD_{\text{test-control}} - OD_{\text{blank}})}{(OD_{\text{test}} - OD_{\text{blank control}})} \times 100 ] A simplified formula can also be applied, provided appropriate controls are in place [4]: [ \text{Inhibition (%)} = \left[1 - \frac{(OD_{\text{sample}} - OD_{\text{sample blank}})}{(OD_{\text{control}} - OD_{\text{control blank}})}\right] \times 100 ]

Determine IC₅₀ Value: The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition percentage against the logarithm of the compound concentration. Fit the data points using non-linear regression (log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism.

Results and Data Interpretation

Summary of Quantitative Data for this compound

Table 1: Reported α-Glucosidase Inhibitory Activity of this compound and Related Compounds.

| Compound Name | Plant Source | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| This compound | Terminalia macroptera | In vitro α-glucosidase inhibition | Reported as active (specific IC₅₀ not provided) | [2] |

| Arjungenin (Aglycone) | Terminalia macroptera | In vitro α-glucosidase inhibition | Reported as active (specific IC₅₀ not provided) | [2] |

| Ethyl Acetate Fraction (of Cornus capitata, containing betulinic acid) | Cornus capitata | In vitro α-glucosidase inhibition | 50 μg/mL | [4] |

| Quercetin (Reference flavonoid) | Bauhinia pulla | In vitro α-glucosidase inhibition | 5.41 μg/mL | [5] |

| Acarbose (Drug control) | - | In vitro α-glucosidase inhibition | 193.37 μg/mL [5] |

Kinetic Analysis to Determine Mechanism of Action

To elucidate the inhibition mechanism (competitive, non-competitive, or mixed-type), kinetic studies are performed using the Lineweaver-Burk plot representation.

- Procedure: Perform the standard inhibitory assay at various concentrations of pNPG substrate (e.g., 0.125 mM, 0.25 mM, 0.5 mM, 1 mM, 2 mM) in the absence and presence of at least two different concentrations of this compound [4].

- Plotting: Plot the inverse of the initial velocity (1/V) against the inverse of the substrate concentration (1/[S]) for each inhibitor concentration.

- Interpretation: A competitive inhibitor increases the apparent Michaelis constant (Kₘ) without affecting the maximum velocity (Vₘₐₓ), resulting in lines that intersect on the y-axis. Studies on plant extracts containing this compound and related triterpenoids have indicated a competitive mechanism [4].

The workflow below illustrates the key steps for conducting the kinetic analysis.

Molecular Docking Studies

In silico molecular docking provides insights into the binding interactions between this compound and the active site of α-glucosidase.

- Protein Preparation: Obtain the 3D crystal structure of the enzyme (e.g., PDB ID: 3WY1) from the Protein Data Bank. Remove water molecules and co-crystallized ligands, then add hydrogen atoms and assign partial charges [4].

- Ligand Preparation: Obtain or draw the 3D structure of this compound (e.g., from PubChem). Minimize its energy using appropriate software.

- Docking Simulation: Perform docking simulations using software such as AutoDock 4 or AutoDock Vina [4] [2]. The binding site is typically defined around known catalytic residues.

- Analysis: Analyze the resulting docking poses to determine the binding affinity (reported in kcal/mol) and identify key hydrogen bonds, hydrophobic interactions, and other contacts with active site residues like Asp-352 and Glu-411 [4]. Docking studies of related triterpenoids have shown high binding affinity, supporting the competitive inhibition observed in vitro [4].

The following diagram visualizes the molecular docking workflow from data preparation to result validation.

Conclusion

The detailed protocol outlined in this document provides a robust framework for evaluating the α-glucosidase inhibitory activity of this compound. The integration of in vitro enzyme kinetics with in silico molecular docking offers a comprehensive understanding of its potency and mechanism of action. The competitive inhibition observed, coupled with a favorable binding affinity in docking studies, strongly supports the potential of this compound as a lead compound for developing natural-based therapeutics for managing postprandial hyperglycemia in Type 2 diabetes. Further investigations, including in vivo studies and clinical trials, are recommended to fully ascertain its therapeutic efficacy and safety profile.

References

- 1. Arjungenin, this compound, and arjunglucoside II. A new ... [semanticscholar.org]

- 2. In Vitro and Molecular Docking Evaluation of the ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - NMPPDB [nmppdb.com.ng]

- 4. In vitro evaluation of the α-glucosidase inhibitory potential ... [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and ... [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics and molecular networking approach for ... [pubs.rsc.org]

- 7. α-Glucosidase inhibitory activity of polyphenol-rich ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Evaluation of Anti-inflammatory Activity of Arjunglucoside I

Introduction and Background

Arjunglucoside I is a prominent oleanane-type triterpenoid glycoside isolated from Terminalia arjuna, a medicinal tree highly valued in traditional Ayurvedic medicine. This compound has attracted significant scientific interest due to its potent biological activities, particularly its anti-inflammatory properties. The compound belongs to a class of natural products known for their structural diversity and favorable therapeutic index, making them promising candidates for drug development. Triterpenoid glycosides like this compound typically exhibit enhanced water solubility compared to their aglycone counterparts, potentially improving their bioavailability and therapeutic application. The structural complexity of these compounds, characterized by their sugar moieties attached to a triterpenoid backbone, is believed to contribute to their specific interactions with various molecular targets in inflammatory pathways [1].

Terminalia arjuna, the primary source of this compound, has been traditionally used as a cardiotonic in Ayurvedic preparations such as Arjunarishta. Recent scientific investigations have expanded our understanding of its therapeutic potential beyond cardiovascular applications. A hydroalcoholic formulation of Terminalia arjuna has demonstrated significant anti-hyperglycemic and anti-hyperlipidaemic effects in high-fat diet-fed animal models, suggesting systemic anti-inflammatory activity. These effects were mediated through decreased expression of tumor necrosis factor-α (TNF-α) and increased expression of insulin receptor substrate-1 (IRS-1) and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α), all of which are key players in inflammatory signaling pathways [2]. This broader pharmacological profile provides a strong rationale for investigating the specific anti-inflammatory mechanisms of purified this compound.

The growing interest in natural product-based drug discovery, particularly for inflammatory conditions, has positioned this compound as a promising candidate worthy of detailed investigation. Inflammation is a fundamental host defense response to danger signals from pathogens, damaged cells, or irradiation, but when dysregulated, it contributes to the pathogenesis of numerous chronic diseases. The characteristic signs of acute inflammation include redness, swelling, warmth, and pain, which occur during various acute infections or tissue damage. At the molecular level, inflammatory responses involve increased permeability of endothelial lining cells, influx of blood leukocytes into the interstitium, oxidative burst, and release of cytokines (interleukins and TNF-α), along with induction of several enzymes (oxygenases, NO synthases, and peroxidases) and arachidonic acid metabolism [3]. Within this complex inflammatory network, this compound appears to modulate multiple targets, as will be explored in detail throughout these application notes.

Mechanisms of Action

Molecular Targets and Signaling Pathways

This compound exerts its anti-inflammatory effects through multi-target actions on various inflammatory mediators and signaling pathways. One of the primary mechanisms identified through network pharmacology and molecular docking studies involves the inhibition of key pro-inflammatory enzymes, including acetylcholinesterase (AChE) and cyclooxygenase-1 (COX-1). The AChE-inhibitory potential of this compound is particularly noteworthy, with studies showing a high magnitude of binding energy ranging from approximately -15 to -13 kcal/mol, indicating strong enzyme-ligand interactions. This inhibitory activity against AChE is significant because it may stimulate neuronal functions and lead to improved cognition, which is often impaired in neuroinflammatory conditions. The kinetics of AChE inhibition for related compounds from Terminalia arjuna have been characterized, with the Michaelis-Menten constant (K~m~) for the hydrolysis of acetylthiocholine iodide substrate calculated to be 0.011 mM for the most potent analog, this compound [4].

Additionally, this compound has demonstrated significant effects on cytokine signaling pathways. In high-fat diet-fed animal models, treatment with Terminalia arjuna formulations containing this compound and related compounds significantly decreased gene expression of TNF-α (2.4, 2.2, and 2.6 fold change) while increasing IRS-1 (2.8, 2.9, and 2.8 fold change) and PGC-1α (2.9, 3.7, and 3.3 fold change) compared to untreated controls [2]. These findings suggest that this compound can modulate inflammatory responses at the transcriptional level, targeting fundamental regulators of metabolic inflammation. The compound's ability to cross the blood-brain barrier, as predicted by in silico pharmacokinetic studies, further expands its potential therapeutic applications to include neuroinflammatory conditions [4].

The anti-inflammatory activity of triterpenoid glycosides like this compound is also mediated through the inhibition of nitric oxide (NO) production, a key gaseous short-lived free radical that acts as a mediator of inflammation. Regulating the biosynthesis or activity of NO results in the amelioration of acute inflammation models, making NO inhibitors from folk herbs of great interest to scientific researchers [3]. Bioassay-guided HPTLC methods have been successfully employed to detect compounds with the highest anti-inflammatory activities in complex plant extracts, and these approaches can be adapted specifically for evaluating this compound [5].

Visual Representation of Key Pathways

The following diagram illustrates the primary anti-inflammatory signaling pathways affected by this compound and its molecular targets:

Figure 1: Anti-inflammatory Signaling Pathways of this compound

The experimental workflow for evaluating the anti-inflammatory activity of this compound typically involves multiple stages from compound isolation to mechanistic studies:

Figure 2: Experimental Workflow for Anti-inflammatory Evaluation

Experimental Protocols

Bioassay-Guided Isolation and Purification

The isolation of this compound from Terminalia arjuna bark follows a systematic purification approach to obtain high-purity compound for anti-inflammatory assays. Begin by pulverizing dried plant material (500 g) and performing sequential extraction using solvents of increasing polarity (hexane, ethyl acetate, and methanol). The methanol extract typically contains the highest concentration of triterpenoid glycosides and should be concentrated under reduced vacuum at 40°C. The resulting crude extract (approximately 35-40 g) is then subjected to column chromatography over silica gel (60-120 mesh) with a gradient elution system of chloroform-methanol-water (from 90:10:1 to 70:30:3, v/v/v). Monitor fractions by thin-layer chromatography (TLC) using silica gel GF~254~ plates with chloroform-methanol-water (70:30:3) as the mobile phase and visualize by spraying with vanillin-sulfuric acid reagent followed by heating at 110°C for 5-10 minutes [1].